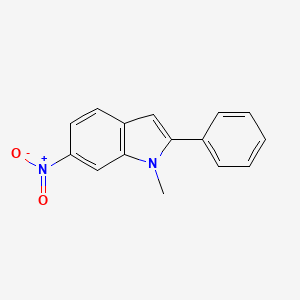
1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . It is a piperidine derivative, characterized by the presence of cyano groups and a tert-butyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(3-cyanophenyl)piperidine-1-carboxylate typically involves the reaction of 4-cyano-4-(3-cyanophenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.
Major Products Formed
Oxidation: 4-carboxy-4-(3-carboxyphenyl)piperidine-1-carboxylate.
Reduction: 4-amino-4-(3-aminophenyl)piperidine-1-carboxylate.
Substitution: 4-cyano-4-(3-cyanophenyl)piperidine-1-carboxylic acid.
Applications De Recherche Scientifique
1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-cyano-4-(3-cyanophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Also used in PROTAC development for targeted protein degradation.
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate: Another piperidine derivative with similar structural features.
Uniqueness
1-Boc-4-cyano-4-(3-cyanophenyl)-piperidine is unique due to the presence of two cyano groups and a tert-butyl ester functional group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other piperidine derivatives.
Propriétés
Numéro CAS |
375853-88-6 |
|---|---|
Formule moléculaire |
C18H21N3O2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
tert-butyl 4-cyano-4-(3-cyanophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O2/c1-17(2,3)23-16(22)21-9-7-18(13-20,8-10-21)15-6-4-5-14(11-15)12-19/h4-6,11H,7-10H2,1-3H3 |
Clé InChI |
XUHCLNUSQGJYRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-cyclopropyl-6-hydroxy-2-methylbenzo[b]thiophene-3-carboxamide](/img/structure/B8631602.png)






